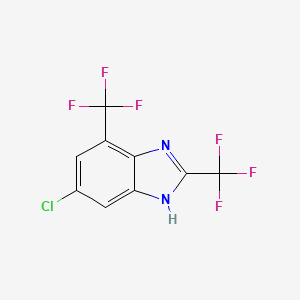
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused to an imidazole ring. This compound is notable for its incorporation of trifluoromethyl and chloro substituents, which can significantly alter its chemical and biological properties. Benzimidazole derivatives are known for their broad spectrum of biological activities and applications in various fields, including medicinal chemistry, agriculture, and material science .
Métodos De Preparación
The synthesis of benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- typically involves the introduction of trifluoromethyl and chloro groups onto the benzimidazole core. One common method involves the nucleophilic substitution of a suitable precursor with trifluoromethyl and chloro reagents. For instance, the reaction of a benzimidazole derivative with trifluoromethyl iodide and a chlorinating agent under basic conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the trifluoromethyl or chloro groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include basic or acidic environments, high temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity and specificity for these targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- can be compared with other benzimidazole derivatives, such as:
Benzimidazole, 2-trifluoromethyl-: Lacks the chloro substituent, which may result in different biological activities and chemical reactivity.
Benzimidazole, 4-chloro-: Lacks the trifluoromethyl groups, potentially affecting its pharmacokinetic properties and efficacy.
Benzimidazole, 2,4-dichloro-: Contains two chloro groups instead of trifluoromethyl, which can alter its chemical stability and biological interactions
The unique combination of trifluoromethyl and chloro groups in benzimidazole, 2,4-bis(trifluoromethyl)-6-chloro- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89427-09-8 |
|---|---|
Fórmula molecular |
C9H3ClF6N2 |
Peso molecular |
288.57 g/mol |
Nombre IUPAC |
6-chloro-2,4-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3ClF6N2/c10-3-1-4(8(11,12)13)6-5(2-3)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |
Clave InChI |
JUWDRLQORVCZOE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
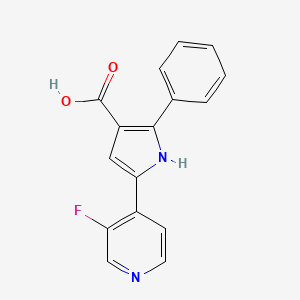
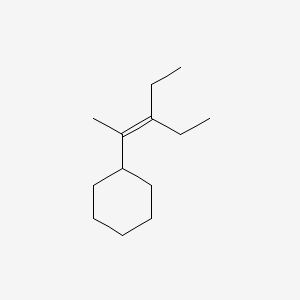

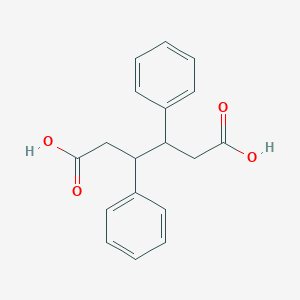
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
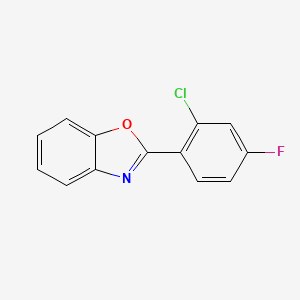
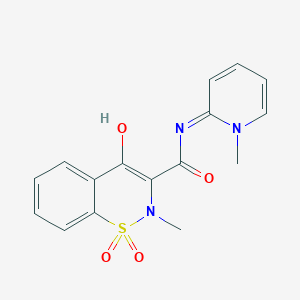
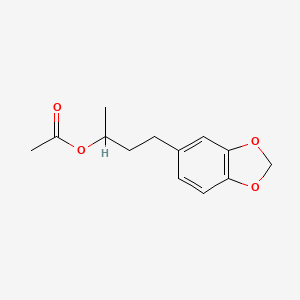
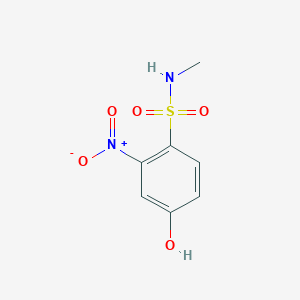

![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
